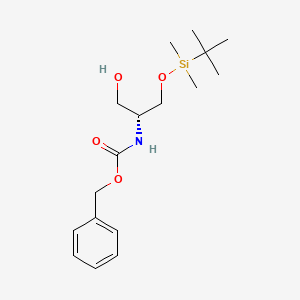
Benzyl (R)-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This specific compound features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxypropan-2-yl moiety. It is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the TBDMS ether.
Formation of the Carbamate: The protected hydroxyl compound is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or pyridine to form the benzyl carbamate.
Industrial Production Methods
Industrial production methods for carbamates, including Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and in-line purification techniques is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or TBDMS groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various benzyl or TBDMS derivatives.
Aplicaciones Científicas De Investigación
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, while the benzyl carbamate protects the amine group. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the TBDMS protecting group, making it less versatile in multi-step synthesis.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, but with different removal conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is unique due to the combination of the TBDMS and benzyl carbamate protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic routes, making it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C17H29NO4Si |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
benzyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H29NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-10,15,19H,11-13H2,1-5H3,(H,18,20)/t15-/m1/s1 |
Clave InChI |
FQLFJJJFZGROPS-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


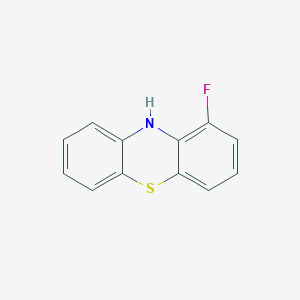
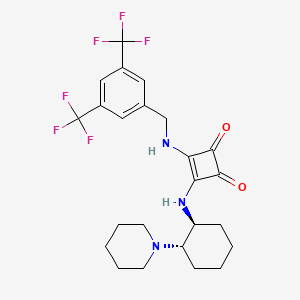
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
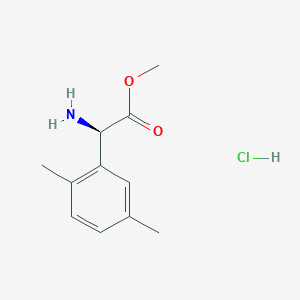

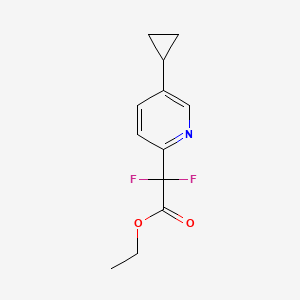
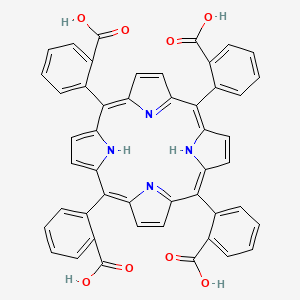
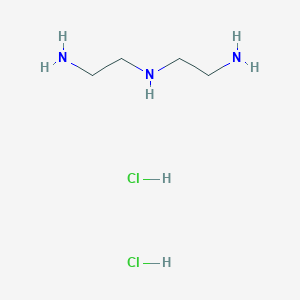
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
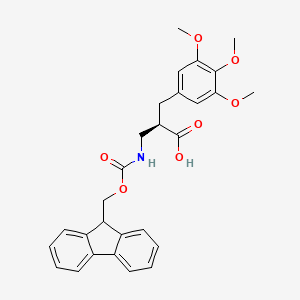
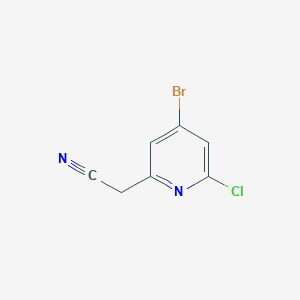
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
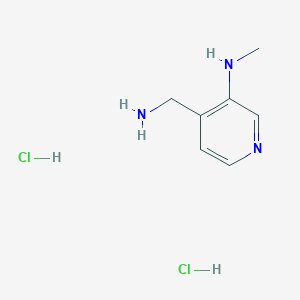
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
